molecular formula C21H20N6O B2431857 N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide CAS No. 890952-46-2

N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

Cat. No.: B2431857
CAS No.: 890952-46-2
M. Wt: 372.432
InChI Key: YAGUYJLEDGBGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a hydrazide moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazide moiety can lead to the formation of azides, while substitution reactions on the aromatic rings can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is unique due to its specific structure, which combines a pyrazolo[3,4-d]pyrimidine core with a hydrazide moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-15-6-5-9-17(12-15)27-21-18(13-24-27)20(22-14-23-21)26-25-19(28)11-10-16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,25,28)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGUYJLEDGBGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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